molecular formula C17H24O3 B12565201 Methyl 4-(4-hexanoylphenyl)butanoate CAS No. 162940-01-4

Methyl 4-(4-hexanoylphenyl)butanoate

Cat. No.: B12565201
CAS No.: 162940-01-4
M. Wt: 276.4 g/mol
InChI Key: BQCGYHYROFHSAW-UHFFFAOYSA-N
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Description

Methyl 4-(4-hexanoylphenyl)butanoate is an ester derivative featuring a hexanoyl group (C₆H₁₁CO-) attached to the para position of a phenyl ring, which is further linked to a butanoate methyl ester.

Properties

CAS No.

162940-01-4

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

methyl 4-(4-hexanoylphenyl)butanoate

InChI

InChI=1S/C17H24O3/c1-3-4-5-8-16(18)15-12-10-14(11-13-15)7-6-9-17(19)20-2/h10-13H,3-9H2,1-2H3

InChI Key

BQCGYHYROFHSAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(4-hexanoylphenyl)butanoate can be synthesized through the esterification of 4-(4-hexanoylphenyl)butanoic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact .

Mechanism of Action

The mechanism of action of methyl 4-(4-hexanoylphenyl)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or chemical synthesis .

Comparison with Similar Compounds

Structural Features

The table below compares Methyl 4-(4-hexanoylphenyl)butanoate with structurally related compounds from the evidence:

Compound Name Substituents on Phenyl Ring Ester Group Key Functional Groups Molecular Formula (Inferred)
This compound Hexanoyl (C₆H₁₁CO-) Methyl Ester, Ketone C₁₈H₂₄O₄ (estimated)
Ethyl 4-(4-methoxyphenyl)butanoate (4c) Methoxy (OCH₃) Ethyl Ester, Ether C₁₃H₁₈O₃ (from )
4-(4-Methoxyphenyl)butanoic acid Methoxy (OCH₃) - Carboxylic acid, Ether C₁₁H₁₄O₃ (from )
Methyl 4-phenylbutanoate Phenyl (C₆H₅) Methyl Ester C₁₁H₁₄O₂ (from )
4-Methoxybutyrylfentanyl Methoxy (OCH₃) - Amide, Piperidine, Ether C₂₅H₃₁N₂O₂ (from )

Key Observations :

  • The hexanoyl group in the target compound enhances lipophilicity compared to methoxy or phenyl substituents, which may increase membrane permeability in biological systems or alter solubility in organic solvents .
Physicochemical Properties
Spectral Data Comparison:
Property This compound (Inferred) Ethyl 4-(4-methoxyphenyl)butanoate (4c) 4-(4-Methoxyphenyl)butanoic acid
IR Peaks C=O (ester: ~1740 cm⁻¹), C=O (ketone: ~1715 cm⁻¹) C=O (ester: ~1735 cm⁻¹), C-O (ether: ~1250 cm⁻¹) C=O (acid: ~1700 cm⁻¹), O-H (~2500-3300 cm⁻¹)
¹H NMR (δ ppm) Phenyl protons (~7.2-7.8), hexanoyl chain (0.8-2.4), methyl ester (~3.6) Phenyl protons (~6.8-7.2), methoxy (~3.8), ethyl ester (~1.2-4.1) Phenyl protons (~6.8-7.1), methoxy (~3.8), -CH₂COOH (~2.3-2.6)
Molecular Weight ~304.4 g/mol (estimated) 238.3 g/mol () 194.2 g/mol ()

Notes:

  • The ketone group in the hexanoyl moiety would introduce additional deshielding in NMR compared to methoxy or carboxylic acid derivatives .
  • The absence of an acidic proton (unlike 4-(4-methoxyphenyl)butanoic acid) suggests higher stability in neutral conditions .

Yield Comparison :

  • Ethyl 4-(4-methoxyphenyl)butanoate (4c) was synthesized in 80% yield via acyl chloride coupling ().
  • Methyl 4-phenylbutanoate derivatives () typically require milder conditions due to the absence of bulky substituents.

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